

# **Application Notes and Protocols for Targeted Drug Delivery using IR-820 Nanoparticles**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The near-infrared (NIR) fluorescent dye **IR-820** has emerged as a promising agent for photothermal therapy (PTT) and bioimaging. When encapsulated within nanoparticles, its stability and circulation time are significantly enhanced, opening avenues for targeted cancer therapy. This document provides detailed application notes and protocols for the formulation, characterization, and application of **IR-820** loaded nanoparticles for targeted drug delivery. The focus is on poly(lactic-co-glycolic acid) (PLGA) and lipid-polymer hybrid nanoparticle systems, functionalized with targeting ligands to enhance cellular uptake and therapeutic efficacy.

# Data Presentation: Physicochemical and Biological Properties of IR-820 Nanoparticles

The following tables summarize quantitative data on the characteristics and performance of various **IR-820** nanoparticle formulations.

Table 1: Physicochemical Characterization of IR-820 Nanoparticles



| Nanoparti<br>cle<br>Formulati<br>on | Size (nm)       | Polydispe<br>rsity<br>Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Drug<br>Loading<br>Capacity<br>(%) | Referenc<br>e |
|-------------------------------------|-----------------|--------------------------------------|---------------------------|----------------------------------------|------------------------------------|---------------|
| IR-820-<br>PLGA NPs                 | 103 ± 8         | 0.163 ±<br>0.031                     | -28 ± 7                   | 84 - 96                                | Not<br>Reported                    | [1]           |
| Folic Acid-<br>PLGA-NPs             | > PLGA-<br>NPs  | Not<br>Reported                      | -23.4 ±<br>0.56           | Not<br>Reported                        | Not<br>Reported                    | [2]           |
| Antibody-<br>PLGA-<br>PEG-NPs       | ~175            | Low                                  | Not<br>Reported           | Not<br>Reported                        | Not<br>Reported                    | [3]           |
| RGD-Lipid-<br>Polymer<br>Hybrid NPs | Not<br>Reported | Not<br>Reported                      | Not<br>Reported           | Not<br>Reported                        | Not<br>Reported                    | [4]           |

Table 2: In Vitro Cellular Uptake of Targeted vs. Non-Targeted Nanoparticles



| Cell Line | Nanoparticle<br>Formulation                     | Uptake<br>Enhancement<br>(vs. Non-<br>Targeted) | Time Point    | Reference |
|-----------|-------------------------------------------------|-------------------------------------------------|---------------|-----------|
| 4T1       | Biotin-SS-IR820<br>vs. IR820                    | Enhanced                                        | Not Specified | [5]       |
| 4T1       | Cur@IR820-ss-<br>PEG vs.<br>IR820/Cur           | 3.0-fold (IR820),<br>2.4-fold<br>(Curcumin)     | 4 h           | [5]       |
| U87MG     | cRGD-decorated<br>PLGA NPs vs.<br>PEGylated NPs | Significantly<br>higher                         | Not Specified | [6]       |
| A2780     | cRGD-decorated<br>PLGA NPs vs.<br>PEGylated NPs | No significant difference                       | Not Specified | [6]       |
| U87MG     | QD800-RGD vs.<br>QD800-PEG                      | ~3.7-fold                                       | Not Specified | [7]       |

Table 3: In Vivo Biodistribution and Tumor Accumulation of IR-820 Nanoparticles



| Animal<br>Model                         | Nanoparticl<br>e<br>Formulation  | Organ with<br>Highest<br>Accumulati<br>on (besides<br>tumor) | Tumor<br>Accumulati<br>on (vs. Free<br>IR-820) | Time of<br>Peak Tumor<br>Accumulati<br>on | Reference |
|-----------------------------------------|----------------------------------|--------------------------------------------------------------|------------------------------------------------|-------------------------------------------|-----------|
| 4T1 Tumor-<br>bearing Mice              | IR820-SS-<br>CPT NPs             | Liver                                                        | Significantly<br>higher                        | 12 h                                      | [8]       |
| Subcutaneou<br>s Tumor-<br>bearing Mice | Free IR-820                      | Liver, Kidney                                                | Lower                                          | 24 h                                      |           |
| 4T1 Tumor-<br>bearing Mice              | IR820@HAL<br>N vs.<br>IR820@HA   | Not specified                                                | Higher                                         | Not Specified                             | -         |
| Mice                                    | Ind-G-IR820<br>vs. Free<br>IR820 | Not specified                                                | Higher                                         | 2 h                                       | [6]       |

## **Experimental Protocols**

# Formulation of IR-820 Loaded PLGA Nanoparticles (Nanoprecipitation)

This protocol describes the preparation of **IR-820** encapsulated in PLGA nanoparticles using the nanoprecipitation method.[1]

## Materials:

- Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated (50 kDa)
- IR-820 dye
- Dimethyl sulfoxide (DMSO)
- Acetonitrile



- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), carboxyl-terminated
- 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
- Ethanol
- Deionized water

- Dissolve 1 mg of PLGA in acetonitrile.
- Dissolve the desired amount of IR-820 in DMSO.
- Add the IR-820 solution to the PLGA solution and make up the final volume to 1 mL with acetonitrile. This is the organic phase.
- In a separate vial, prepare the lipid solution by dissolving 260 μg of DSPE-PEG and 200 μg
  of DSPG in 4% ethanol in water. Heat the lipid mixture to 60°C for 30 minutes with stirring.
- Add the organic phase dropwise to the lipid suspension with continuous stirring.
- Add 1 mL of deionized water to the mixture.
- Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.
- Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes. Resuspend the nanoparticle pellet in the desired buffer.

## **Surface Functionalization with Targeting Ligands**

This protocol details the covalent conjugation of antibodies to the surface of PLGA-PEG nanoparticles.[3]

#### Materials:

IR-820 loaded PLGA-PEG-COOH nanoparticles (from Protocol 1)



- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Phosphate-buffered saline (PBS), pH 7.4 and pH 5.8
- Targeting antibody (e.g., anti-HER2)
- Centrifugation tubes and filters

- Resuspend 10 mg of PLGA-PEG-COOH nanoparticles in 10 mL of 10 mM PBS at pH 5.8.
- Activate the carboxyl groups on the nanoparticle surface by adding 100  $\mu$ L of 0.1 M EDC and 100  $\mu$ L of 0.7 M NHS.
- Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
- Wash the activated nanoparticles three times with 10 mM PBS (pH 7.4) by centrifugation (21,000 g, 10 min, 4°C) to remove excess EDC and NHS.
- Resuspend the activated nanoparticle pellet in 10 mL of PBS (pH 7.4).
- Add the desired amount of antibody (e.g., 25-50 μg of antibody per 1 mg of nanoparticles) to the activated nanoparticle suspension.
- Incubate for 30 minutes at room temperature with gentle mixing.
- Wash the antibody-conjugated nanoparticles twice with PBS to remove any unbound antibody.
- Resuspend the final targeted nanoparticles in the desired buffer for storage or further use.

This protocol describes the conjugation of folic acid to PLGA nanoparticles.[2]

### Materials:

Folic acid



- Dimethyl sulfoxide (DMSO)
- EDC and NHS
- Chitosan (CS)
- 1% Acetic acid
- IR-820 loaded PLGA nanoparticles

- Dissolve folic acid in DMSO.
- Add EDC and NHS to the folic acid solution and stir in the dark for 1 hour.
- Prepare a chitosan solution by dissolving it in 1% acetic acid.
- Add the activated folic acid solution dropwise to the chitosan solution and incubate for 24 hours with stirring to form the FA-CS conjugate.
- Adjust the pH to 9 to precipitate the FA-CS conjugate, then collect by centrifugation and lyophilize.
- Resuspend the IR-820 loaded PLGA nanoparticles in deionized water.
- Dissolve the lyophilized FA-CS in 1% acetic acid.
- Add the FA-CS solution dropwise to the nanoparticle suspension and stir for 2 hours.
- Centrifuge and freeze-dry the resulting folic acid-conjugated nanoparticles.

This protocol outlines the conjugation of RGD peptide to lipid-polymer hybrid nanoparticles.[4]

## Materials:

- DSPE-PEG-Maleimide
- Cyclic RGD peptide (cRGD) with a free thiol group



- Triethanolamine hydrochloride buffer (50 mM, pH 8)
- IR-820 loaded lipid-polymer hybrid nanoparticles containing DSPE-PEG-Maleimide

- Dissolve DSPE-PEG-Maleimide and cRGD peptide separately in the triethanolamine buffer.
- Mix the DSPE-PEG-Maleimide solution with the cRGD peptide solution (e.g., at a 1:2 molar ratio) and incubate overnight at 4°C to form the DSPE-PEG-RGD conjugate.
- The DSPE-PEG-RGD conjugate can then be incorporated into the lipid layer during the nanoparticle formulation process (as described in Protocol 1, by adding it to the lipid mixture).
- Alternatively, for post-conjugation, incubate pre-formed IR-820 loaded nanoparticles containing DSPE-PEG-Maleimide with the cRGD peptide.

## **Characterization of Targeted IR-820 Nanoparticles**

## Methods:

- Size and Zeta Potential: Dynamic Light Scattering (DLS).
- Morphology: Transmission Electron Microscopy (TEM).
- IR-820 Encapsulation and Loading: UV-Vis Spectroscopy to measure the absorbance of IR-820.
- Surface Ligand Conjugation: Quantification of conjugated ligands can be performed using methods like Bradford assay for proteins or specific assays for the ligand.

## In Vitro Evaluation of Targeted Nanoparticles

## Protocol:

• Seed target cells (e.g., cancer cells overexpressing the target receptor) in a 24-well plate and allow them to adhere overnight.



- Incubate the cells with targeted and non-targeted IR-820 nanoparticles (containing a fluorescent marker if IR-820 fluorescence is not used for quantification) at various concentrations for different time points (e.g., 1, 4, 24 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Lyse the cells and quantify the internalized nanoparticles by measuring the fluorescence intensity using a plate reader.
- · Alternatively, visualize cellular uptake using confocal microscopy.

### Protocol:

- Seed cells in a 96-well plate and incubate overnight.
- Treat the cells with various concentrations of targeted and non-targeted **IR-820** nanoparticles and incubate for a predetermined time (e.g., 4 hours).
- Wash the cells with PBS and add fresh media.
- Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).
- Include control groups: cells only, cells with laser only, and nanoparticles only (no laser).
- Incubate the cells for another 24 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

## In Vivo Evaluation in a Tumor Model

#### Protocol:

 Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.



- Once the tumors reach a certain volume (e.g., ~120 mm³), divide the mice into treatment groups: saline control, free IR-820, non-targeted IR-820 nanoparticles, and targeted IR-820 nanoparticles.
- Administer the formulations intravenously.
- At a predetermined time point post-injection (based on biodistribution studies), anesthetize
  the mice and irradiate the tumor area with an 808 nm NIR laser (e.g., 2 W/cm² for 10
  minutes).
- Monitor tumor growth by measuring tumor volume with calipers every few days.
- At the end of the study, sacrifice the mice and excise the tumors and major organs for biodistribution analysis (by measuring IR-820 fluorescence) and histological examination (e.g., H&E and TUNEL staining to assess apoptosis).

## **Visualization of Signaling Pathways and Workflows**





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle Imaging of Integrins on Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Integrins for Mediating Nanodrugs to Improve Performance in Tumor Diagnosis and Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for Targeted Drug Delivery using IR-820 Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555268#formulation-of-ir-820-nanoparticles-for-targeted-drug-delivery]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com